adenosine 5'-monophosphate

Catalog No.
S517247
CAS No.
61-19-8
M.F
C10H14N5O7P
M. Wt
347.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
adenosine 5'-monophosphate

CAS Number

61-19-8

Product Name

adenosine 5'-monophosphate

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C10H14N5O7P

Molecular Weight

347.22 g/mol

InChI

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1

InChI Key

UDMBCSSLTHHNCD-KQYNXXCUSA-N

SMILES

O[C@@H]([C@H]([C@H](N1C=NC2=C(N=CN=C21)N)O3)O)[C@H]3COP(O)(O)=O

Solubility

ALMOST INSOL IN COLD H2O /YEAST ADENYLIC ACID MONO-HCL/
READILY SOL IN BOILING WATER
SOL IN 10% HCL
INSOL IN ALCOHOL
10 mg/mL at 20 °C

Synonyms

2' Adenosine Monophosphate, 2' Adenylic Acid, 2'-adenosine monophosphate, 2'-adenylic acid, 2'-AMP, 5' Adenylic Acid, 5'-Adenylic Acid, 5'-Phosphate, Adenosine, Acid, 2'-Adenylic, Acid, 5'-Adenylic, Adenosine 2' Phosphate, Adenosine 2'-Phosphate, Adenosine 3' Phosphate, Adenosine 3'-Phosphate, Adenosine 5' Phosphate, Adenosine 5'-Phosphate, Adenosine Monophosphate, Adenosine Phosphate Dipotassium, Adenosine Phosphate Disodium, Adenylic Acid, AMP, Dipotassium, Adenosine Phosphate, Disodium, Adenosine Phosphate, Monophosphate, 2'-Adenosine, Phosphaden, Phosphate Dipotassium, Adenosine, Phosphate Disodium, Adenosine

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N

Description

The exact mass of the compound Adenosine monophosphate is 347.0631 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10000 mg/l (at 20 °c)0.03 mreadily sol in boiling watersol in 10% hclinsol in alcohol10 mg/ml at 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757414. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides. It belongs to the ontological category of purine ribonucleoside 5'-monophosphate in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

AMP as a Cellular Energy Sensor

  • Cellular Energy Homeostasis: AMP acts as a cellular fuel gauge. When ATP (adenosine triphosphate), the primary energy currency in cells, gets broken down to release energy, AMP is produced as a byproduct. This increase in AMP levels signals a drop in cellular energy reserves Wikipedia: Adenosine monophosphate.
  • AMP-activated Protein Kinase (AMPK) Activation: A critical enzyme called AMPK functions as a cellular energy sensor. When AMP levels rise due to low cellular energy, AMPK gets activated. This activation triggers various metabolic pathways to restore energy balance, promoting processes like glucose uptake and fatty acid oxidation for ATP production National Institutes of Health: AMP-activated kinase regulation: .

Researchers utilize this mechanism to study cellular energy regulation in various contexts, including:

  • Metabolic Diseases: Understanding how AMPK activation influences metabolism helps researchers explore potential therapies for diabetes, obesity, and other metabolic disorders National Institutes of Health: AMP-activated kinase regulation: .
  • Cellular Stress Response: Studying how cells respond to stress conditions like nutrient deprivation through monitoring AMP levels and AMPK activity provides insights into cellular adaptation mechanisms National Institutes of Health: AMP-activated kinase regulation: .

AMP as a Tool in Enzyme Activity Monitoring

  • Monitoring Diverse Enzyme Reactions: AMP can be employed as a universal reporter molecule to assess the activity of various enzymes. By coupling specific enzymes with reactions that produce AMP, researchers can indirectly measure the activity of the target enzyme regardless of its initial substrates National Institutes of Health: Utility of Adenosine Monophosphate Detection System for Monitoring the Activities of Diverse Enzyme Reactions: .
  • Disease Diagnosis and Drug Discovery: Since many diseases involve dysregulated enzyme activities, AMP-based assays can be valuable tools for disease diagnosis and drug discovery. By monitoring changes in AMP production upon introducing potential drug candidates, researchers can assess their effectiveness in modulating enzyme activity National Institutes of Health: Utility of Adenosine Monophosphate Detection System for Monitoring the Activities of Diverse Enzyme Reactions: .

Adenosine 5'-monophosphate is a nucleotide that plays a crucial role in various biological processes. It consists of three main components: a phosphate group, the pentose sugar ribose, and the nucleobase adenine. This compound is classified as a purine ribonucleoside monophosphate, which is integral to RNA structure and function. The molecular formula for adenosine 5'-monophosphate is C10H14N5O7PC_{10}H_{14}N_{5}O_{7}P, with a molecular weight of approximately 347.22 g/mol .

Within cells, AMP functions in two primary ways:

  • Energy signaling

    AMP acts as a cellular fuel gauge. Increased AMP levels signal low cellular energy and activate AMP-activated protein kinase (AMPK). AMPK, in turn, triggers metabolic pathways to restore cellular ATP levels.

  • Signaling molecule

    AMP can bind to specific receptors on cell membranes, influencing various cellular processes like growth, differentiation, and migration [].

Essential for cellular metabolism:

  • Phosphorylation: Adenosine 5'-monophosphate can be phosphorylated to adenosine diphosphate and adenosine triphosphate, which are critical energy carriers in cells.
  • Hydrolysis: It can undergo hydrolysis to release inorganic phosphate and adenosine, facilitating various metabolic pathways .
  • Enzymatic Reactions: Adenosine 5'-monophosphate acts as a substrate for various enzymes, including adenosine 5'-monophosphoramidase, which hydrolyzes purine nucleotide phosphoramidates .

Adenosine 5'-monophosphate has significant biological roles:

  • Energy Metabolism: It is involved in energy transfer within cells, particularly in the synthesis and breakdown of adenosine triphosphate.
  • Signal Transduction: Adenosine 5'-monophosphate functions as a signaling molecule that can activate protein kinases, influencing various cellular processes such as cell growth and apoptosis .
  • Regulatory Functions: It modulates the activity of several enzymes and proteins, including those involved in transcriptional regulation and proteasomal degradation .

Adenosine 5'-monophosphate can be synthesized through various methods:

  • Chemical Synthesis: It can be synthesized chemically by reacting adenine with ribose phosphate under acidic conditions.
  • Enzymatic Synthesis: Enzymes such as adenylate kinase catalyze the conversion of adenosine diphosphate to adenosine 5'-monophosphate through phosphorylation reactions.
  • Biological Synthesis: In living organisms, it is produced during the degradation of nucleic acids and from the hydrolysis of adenosine triphosphate .

Adenosine 5'-monophosphate has diverse applications:

  • Dietary Supplements: It is used to enhance immune activity and improve exercise performance.
  • Research Tool: In biochemical research, it serves as a substrate for studying enzyme kinetics and metabolic pathways.
  • Pharmaceuticals: Adenosine 5'-monophosphate is investigated for its potential therapeutic effects in various diseases, including cancer and cardiovascular disorders .

Research has shown that adenosine 5'-monophosphate interacts with various biomolecules:

  • Protein Kinases: It activates AMP-activated protein kinase, which plays a pivotal role in cellular energy homeostasis.
  • Receptors: Adenosine 5'-monophosphate can modulate the activity of adenosine receptors, influencing neurotransmission and cardiovascular functions .
  • Metabolic Pathways: Interaction studies indicate its involvement in metabolic pathways related to energy production and utilization within cells.

Adenosine 5'-monophosphate shares similarities with other nucleotides but has unique characteristics that distinguish it:

Compound NameMolecular FormulaKey Features
Adenosine DiphosphateC10H15N5O10P2Contains two phosphate groups; critical for energy transfer.
Adenosine TriphosphateC10H16N5O13P3Contains three phosphate groups; primary energy currency of the cell.
Guanosine 5'-MonophosphateC10H13N5O8PSimilar structure but with guanine instead of adenine; involved in signaling.
Cytidine 5'-MonophosphateC9H13N3O8PContains cytosine; plays roles in RNA synthesis.

Adenosine 5'-monophosphate is unique due to its specific role in signaling pathways and energy metabolism, distinguishing it from other nucleotides that primarily serve structural or energetic functions .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

CRYSTALS FROM WATER + ACETONE
POWDER, NEEDLES FROM WATER & DIL ALC

XLogP3

-3.5

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

347.06308480 g/mol

Monoisotopic Mass

347.06308480 g/mol

Heavy Atom Count

23

LogP

-3.1

Appearance

Solid powder

Melting Point

196-200 °C
195 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

415SHH325A

Related CAS

24937-83-5

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 23 of 24 companies (only ~ 4.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

For nutritional supplementation, also for treating dietary shortage or imbalance

Therapeutic Uses

ENERGY-RICH PHOSPHATES REPRESENT "ENERGY POOL" FROM WHICH CELLS OBTAIN THEIR ENERGY REQUIREMENTS. IN PATHOLOGICAL SITUATIONS, WHERE METABOLISM IS ALTERED, SPECIFIC DETERMINATION OF NUCLEOTIDES IS OF DIAGNOSTIC VALUE & IS INCREASINGLY USED IN HEART, LIVER & KIDNEY DISEASES.

Pharmacology

Adenosine monophosphate, also known as 5'-adenylic acid and abbreviated AMP, is a nucleotide that is found in RNA. It is an ester of phosphoric acid with the nucleoside adenosine. AMP consists of the phosphate group, the pentose sugar ribose, and the nucleobase adenine. AMP is used as a dietary supplement to boost immune activity, and is also used as a substitute sweetener to aid in the maintenance of a low-calorie diet.

Mechanism of Action

Nucleotides such as Adenosine-5'-Monophosphate affect a number of immune functions, including the reversal of malnutrition and starvation-induced immunosuppression, the enhancement of T-cell maturation and function, the enhancement of natural killer cell activity, the improvement of delayed cutaneous hypersensitivity, helping resistance to such infectious agents as Staphylococcus aureus and Candida albicans, and finally the modulation of T-cell responses toward type 1 CD4 helper lymphocytes or Th1 cells. Studies have shown that mice fed a nucleotide-free diet have both impaired humoral and cellular immune responses. The addition of dietary nucleotides normalizes both types of responses. RNA, a delivery form of nucleotides, and ribonucleotides were used in these studies. The mechanism of the immune-enhancing activity of nucleic acids/nucleotides is not clear.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adenosine
ADORA [HSA:134 135 136 140] [KO:K04265 K04266 K04267 K04268]

Other CAS

13270-66-1
34051-12-2
55036-25-4
61-19-8

Absorption Distribution and Excretion

AMP ADMIN TO RATS ORALLY WAS RECOVERED INTACT IN BLOOD. IT APPEARED RAPIDLY IN BLOOD (IN 15-30 MIN) & WAS ALSO RAPIDLY DISTRIBUTED, SINCE PLASMA CONCN WAS DECR BY FACTOR OF 5 IN 2 HR.

Wikipedia

Adenosine_monophosphate

Use Classification

Cosmetics -> Skin conditioning

Methods of Manufacturing

YEAST ADENYLIC ACID BY PRECIPITATION FROM YEAST NUCLEIC ACID. MUSCLE ADENYLIC ACID BY PRECIPITATION FROM TISSUES; BY HYDROLYSIS OF ATP WITH BARIUM HYDROXIDE...
COMMERCIAL PREPN BY ENZYMATIC PHOSPHORYLATION OF ADENOSINE. MONOGRAPH ON SYNTHESIS OF NUCLEOTIDES: CR PEFTIT, SYNTHETIC NUCLEOTIDES VOL 1 (VAN NOSTRAND-REINHOLD, NEW YORK, 1972) 252 PP.

General Manufacturing Information

5'-Adenylic acid: ACTIVE
MONOPHOSPHORIC ESTER OF ADENOSINE, IE, NUCLEOTIDE CONTAINING ADENINE, D-RIBOSE & PHOSPHORIC ACID. ADENYLIC ACID IS CONSTITUENT OF MANY IMPORTANT COENZYMES.

Clinical Laboratory Methods

ENZYMATIC DETERMINATION WITH MYOKINASE, MK...ESTIMATES ADP & AMP IN SINGLE ASSAY SYSTEM. THIS METHOD IS PREFERABLE TO EXISTING CHROMATOGRAPHIC METHODS, ESP WITH SERIAL MEASUREMENTS, BECAUSE OF ITS SIMPLICITY & SPEED. BLOOD & TISSUE, ENZYMATIC DETERMINATION BY SPECTROPHOTOMETRY.

Stability Shelf Life

FREE ACID & ITS SALTS ARE STABLE FOR LONG PERIODS IN DRY STATE; NEUTRAL SOLN ARE ALSO STABLE

Dates

Modify: 2023-08-15
1: Rose ND, Regan JM. Changes in phosphorylation of adenosine phosphate and redox state of nicotinamide-adenine dinucleotide (phosphate) in Geobacter sulfurreducens in response to electron acceptor and anode potential variation. Bioelectrochemistry. 2015 Dec;106(Pt A):213-20. doi: 10.1016/j.bioelechem.2015.03.003. Epub 2015 Mar 25. PubMed PMID: 25857596.
2: Forman MB, Gillespie DG, Cheng D, Jackson EK. A novel adenosine precursor 2',3'-cyclic adenosine monophosphate inhibits formation of post-surgical adhesions. Dig Dis Sci. 2014 Sep;59(9):2118-25. doi: 10.1007/s10620-014-3139-x. Epub 2014 Apr 8. PubMed PMID: 24711075; PubMed Central PMCID: PMC4147251.
3: Kechadi M, Sotta B, Gamby J. Microchannel conductivity measurements in microchip for on line monitoring of dephosphorylation rates of organic phosphates using paramagnetic-beads linked alkaline phosphatase. Talanta. 2015 Jan;132:785-9. doi: 10.1016/j.talanta.2014.10.011. Epub 2014 Oct 19. PubMed PMID: 25476378.
4: Panayiotou C, Solaroli N, Karlsson A. The many isoforms of human adenylate kinases. Int J Biochem Cell Biol. 2014 Apr;49:75-83. doi: 10.1016/j.biocel.2014.01.014. Epub 2014 Feb 2. Review. PubMed PMID: 24495878.
5: Toppozini L, Dies H, Deamer DW, Rheinstädter MC. Adenosine monophosphate forms ordered arrays in multilamellar lipid matrices: insights into assembly of nucleic acid for primitive life. PLoS One. 2013 May 7;8(5):e62810. doi: 10.1371/journal.pone.0062810. Print 2013. PubMed PMID: 23667523; PubMed Central PMCID: PMC3646914.
6: Zhou L, Xue X, Zhou J, Li Y, Zhao J, Wu L. Fast determination of adenosine 5'-triphosphate (ATP) and its catabolites in royal jelly using ultraperformance liquid chromatography. J Agric Food Chem. 2012 Sep 12;60(36):8994-9. doi: 10.1021/jf3022805. Epub 2012 Aug 31. PubMed PMID: 22924531.
7: Zinellu A, Sotgia S, Scanu B, Pisanu E, Sanna M, Franca Usai M, Deiana L, Carru C. Ultra-fast adenosine 5'-triphosphate, adenosine 5'-diphosphate and adenosine 5'-monophosphate detection by pressure-assisted capillary electrophoresis UV detection. Electrophoresis. 2010 Aug;31(16):2854-7. doi: 10.1002/elps.201000138. PubMed PMID: 20661945.
8: Bereznowski Z, Stankiewicz A, Makarewicz W. Deamination of adenosine 5'-phosphate and adenosine as a possible source of ammonia in human and bovine parotid glands. Clin Sci (Lond). 1981 May;60(5):565-9. PubMed PMID: 7249542.
9: Wen X, Perrett D, Jones N, Tozer AJ, Docherty SM, Iles RK. High follicular fluid adenosine levels may be pivotal in the metabolism and recycling of adenosine nucleotides in the human follicle. Metabolism. 2010 Aug;59(8):1145-55. doi: 10.1016/j.metabol.2009.09.037. Epub 2010 Jan 4. PubMed PMID: 20045541.
10: DOHERTY MD, MORRISON JF. The conversion of adenosine 5'-phosphate into adenosine triphosphate as catalysed by adenosine triphosphate--creatine phosphotransferase and adenosine triphosphate--adenosine monophosphate phosphotransferase in the presence of phosphocreatine. Biochem J. 1963 Feb;86:344-50. PubMed PMID: 14028385; PubMed Central PMCID: PMC1201759.
11: Zhang L, Yue HY, Wu SG, Xu L, Zhang HJ, Yan HJ, Cao YL, Gong YS, Qi GH. Transport stress in broilers. II. Superoxide production, adenosine phosphate concentrations, and mRNA levels of avian uncoupling protein, avian adenine nucleotide translocator, and avian peroxisome proliferator-activated receptor-gamma coactivator-1alpha in skeletal muscles. Poult Sci. 2010 Mar;89(3):393-400. doi: 10.3382/ps.2009-00281. PubMed PMID: 20181853.
12: Ross FA, Jensen TE, Hardie DG. Differential regulation by AMP and ADP of AMPK complexes containing different γ subunit isoforms. Biochem J. 2016 Jan 15;473(2):189-99. doi: 10.1042/BJ20150910. Epub 2015 Nov 5. PubMed PMID: 26542978; PubMed Central PMCID: PMC4700476.
13: Setlow B, Mansour TE. Studies on heart phosphofructokinase. Binding of cyclic adenosine 3',5'-monophosphate, adenosine monophosphate, and of hexose phosphates to the enzyme. Biochemistry. 1972 Apr 11;11(8):1478-86. PubMed PMID: 4336619.
14: Vadnais ML, Cao W, Aghajanian HK, Haig-Ladewig L, Lin AM, Al-Alao O, Gerton GL. Adenine nucleotide metabolism and a role for AMP in modulating flagellar waveforms in mouse sperm. Biol Reprod. 2014 Jun;90(6):128. doi: 10.1095/biolreprod.113.114447. Epub 2014 Apr 16. PubMed PMID: 24740601; PubMed Central PMCID: PMC4094002.
15: Anglade JP. [Heptaminol adenosine phosphate and the premenstrual syndrome]. Rev Fr Gynecol Obstet. 1985 Mar;80(4):245-7. French. PubMed PMID: 4039462.
16: SATO TR, THOMSON JF, DANFORTH WF. Electrochromatographic separation of inorganic phosphate, adenosine monophosphate, adenosine diphosphate, and adenosine triphosphate. Anal Biochem. 1963 Jun;5:542-7. PubMed PMID: 13986747.
17: Sayer AH, Itzhakov Y, Stern N, Nadel Y, Fischer B. Characterization of complexes of nucleoside-5'-phosphorothioate analogues with zinc ions. Inorg Chem. 2013 Oct 7;52(19):10886-96. doi: 10.1021/ic400878k. Epub 2013 Sep 19. PubMed PMID: 24050595.
18: WATANABE S, EVENSON L, GULZ I. Effect of magnesium and calcium ions on the fluorescence of the protonated ring of adenine, adenosine, adenosine 5'-phosphate, adenosine diphosphate, and adenosine triphosphate. J Biol Chem. 1963 Jan;238:324-7. PubMed PMID: 13999105.
19: Roy S, Colman RF. Adenosine 5'-(2-bromoethyl)-phosphate. A new affinity label for adenine nucleotide sites in proteins. J Biol Chem. 1980 Aug 25;255(16):7517-20. PubMed PMID: 7400129.
20: Miao Y, Wang CL, Yin HJ, Shi DZ, Chen KJ. [High performance liquid chromatogram (HPLC) determination of adenosine phosphates in rat myocardium]. Beijing Da Xue Xue Bao. 2005 Apr 18;37(2):201-2. Chinese. PubMed PMID: 15841156.

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